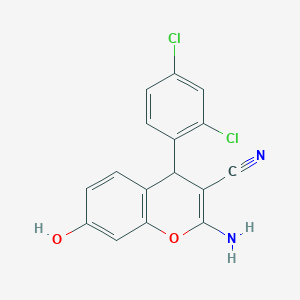
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
概要
説明
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 2,4-dichlorobenzaldehyde, malononitrile, and resorcinol in the presence of a suitable catalyst. The reaction is usually carried out in an ethanolic solution under reflux conditions . The use of microwave irradiation has also been reported to enhance the reaction efficiency .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and high-throughput screening of catalysts. The use of magnetic nanoparticles as catalysts has been explored to improve the yield and reduce the reaction time . These methods ensure a more sustainable and eco-friendly production process.
化学反応の分析
Types of Reactions
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen substitution reactions can occur at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
科学的研究の応用
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its biological activities. Some of its applications include:
Antitumor Activity: The compound has shown promising results in inhibiting the growth of cancer cells by targeting tyrosine kinase receptors.
Antimicrobial Properties: It exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Antioxidant Activity: The compound has been found to possess strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
作用機序
The mechanism of action of 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. It primarily acts by inhibiting tyrosine kinase receptors, which play a crucial role in cell signaling pathways involved in cancer progression . The compound also exhibits strong binding affinity to bacterial cell wall biosynthesis enzymes, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
2-amino-4-phenylthiazole: Known for its antibacterial activity.
2-amino-4H-benzo[h]chromene-3-carbonitrile: Exhibits antitumor activity similar to the target compound.
2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile: Another compound with significant biological activities.
Uniqueness
What sets 2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile apart is its unique combination of a chromene core with a dichlorophenyl group, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.
特性
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(21)6-14(11)22-16(20)12(15)7-19/h1-6,15,21H,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNKCWLKLUQSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-phenylpropyl){[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B4946408.png)
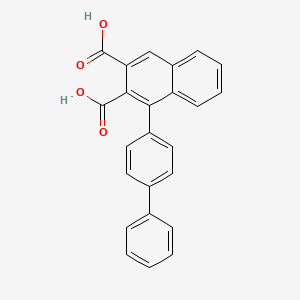
![methyl 4-[(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B4946422.png)
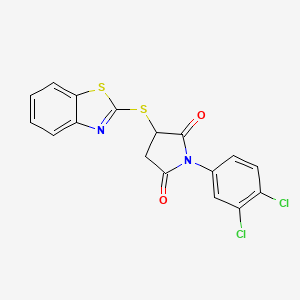
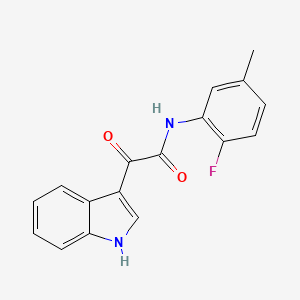
![3,4,5-triethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4946444.png)

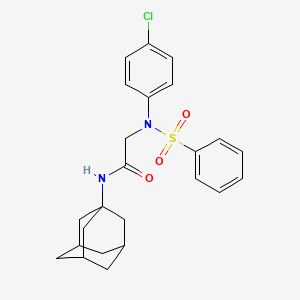
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(phenylthio)acetamide](/img/structure/B4946468.png)
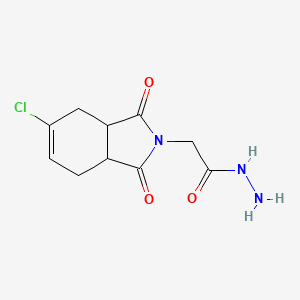
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4946481.png)
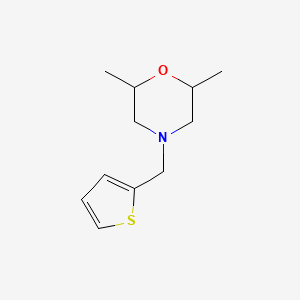
![5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B4946494.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4946497.png)
